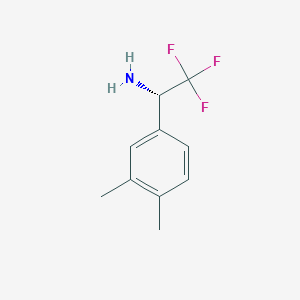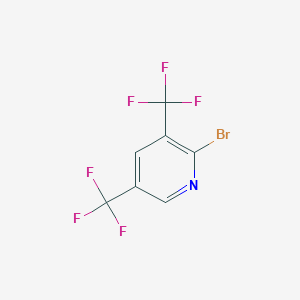
Pyridine, 2-bromo-3,5-bis(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3,5-bis(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of two trifluoromethyl groups and a bromine atom attached to a pyridine ring. The trifluoromethyl groups contribute to the compound’s unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,5-bis(trifluoromethyl)pyridine typically involves the bromination of 3,5-bis(trifluoromethyl)pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods
Industrial production of 2-Bromo-3,5-bis(trifluoromethyl)pyridine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and minimizing waste .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3,5-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The trifluoromethyl groups can undergo oxidation or reduction under specific conditions, although these reactions are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and an inert solvent.
Coupling Reactions: Reagents include boronic acids or esters, with palladium catalysts and a base like potassium phosphate.
Oxidation and Reduction Reactions: Specific oxidizing or reducing agents are used, depending on the desired transformation
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.
Coupling Reactions: Products are biaryl compounds formed by the coupling of the pyridine ring with another aromatic ring.
Oxidation and Reduction Reactions: Products depend on the specific reaction conditions and reagents used
Applications De Recherche Scientifique
2-Bromo-3,5-bis(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-3,5-bis(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, which stabilizes the interaction with proteins and enzymes. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but with only one trifluoromethyl group.
3,5-Dichloro-2-(trifluoromethyl)pyridine: Contains chlorine atoms instead of bromine, leading to different chemical properties and uses.
2,3,5-Trichloro-4-(trifluoromethyl)pyridine: Another trifluoromethylpyridine derivative with distinct reactivity and applications.
Uniqueness
2-Bromo-3,5-bis(trifluoromethyl)pyridine is unique due to the presence of two trifluoromethyl groups, which impart high stability and lipophilicity. This makes it particularly valuable in applications requiring robust chemical properties and efficient biological interactions .
Propriétés
Formule moléculaire |
C7H2BrF6N |
|---|---|
Poids moléculaire |
293.99 g/mol |
Nom IUPAC |
2-bromo-3,5-bis(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H2BrF6N/c8-5-4(7(12,13)14)1-3(2-15-5)6(9,10)11/h1-2H |
Clé InChI |
DYAKHZQXMRRTBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C(F)(F)F)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


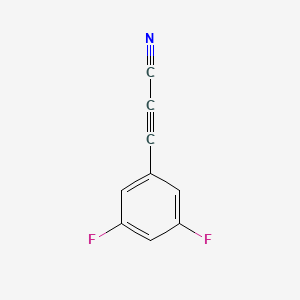
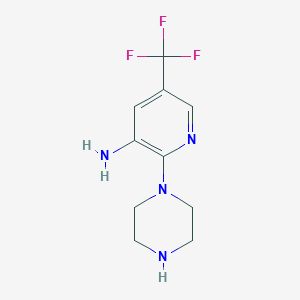
![Ethyl (8-bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)carbamate](/img/structure/B15200194.png)
![{2-[(6-Benzyloxy-naphthalen-1-yl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B15200199.png)
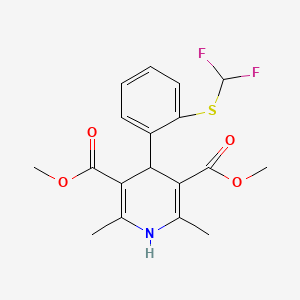
![N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-4-methoxy-benzamide](/img/structure/B15200207.png)
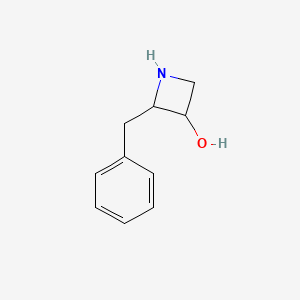
![Tert-butyl 6-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B15200226.png)
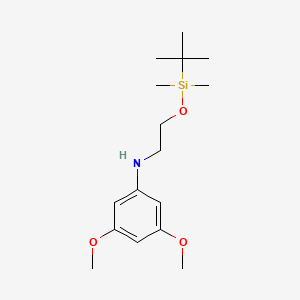
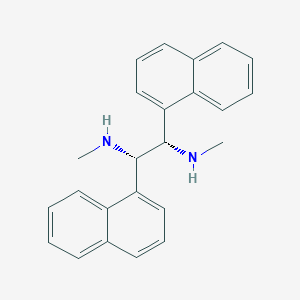
![4-chloro-3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15200234.png)
![[(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B15200253.png)
![(6R,7R)-8-Oxo-7-(4-oxo-4,5-dihydroisoxazole-3-carboxamido)-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15200261.png)
